molecular formula C25H26N2O6 B11555964 4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide

4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11555964
M. Wt: 450.5 g/mol
InChI Key: SIWTYWNLTNZJEW-CVKSISIWSA-N
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Description

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxybenzyl and trimethoxyphenyl groups linked by a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzohydrazide core, followed by the introduction of the methoxybenzyl and trimethoxyphenyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzohydrazide moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzohydrazide moiety can produce hydrazine derivatives.

Scientific Research Applications

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and benzohydrazide moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both methoxybenzyl and trimethoxyphenyl groups linked by a benzohydrazide moiety

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methoxy]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H26N2O6/c1-29-21-7-5-6-17(12-21)16-33-20-10-8-18(9-11-20)25(28)27-26-15-19-13-23(31-3)24(32-4)14-22(19)30-2/h5-15H,16H2,1-4H3,(H,27,28)/b26-15+

InChI Key

SIWTYWNLTNZJEW-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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